

#### what is the mechanism of action of AZ-23

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZ-23    |           |
| Cat. No.:            | B1665896 | Get Quote |

An In-Depth Technical Guide on the Core Mechanism of Action of **AZ-23** (Capivasertib/AZD5363)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZ-23**, also known as Capivasertib or AZD5363, is a potent, orally bioavailable, and selective small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B)[1][2][3]. It targets all three isoforms of AKT (AKT1, AKT2, and AKT3), a critical node in the phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway[1][2][4]. This pathway is one of the most frequently dysregulated signaling networks in human cancers, playing a central role in cell proliferation, survival, growth, and metabolism[1][2][5]. The development of **AZ-23** is predicated on the therapeutic rationale that inhibiting a key downstream effector like AKT can effectively counter the oncogenic signals driven by upstream alterations, such as mutations in PIK3CA or the loss of the tumor suppressor PTEN[6][7][8].

#### **Core Mechanism of Action**

AZ-23 functions as an ATP-competitive inhibitor of AKT kinases[7]. The binding of AZ-23 to the ATP-binding pocket of the AKT isoforms prevents the phosphorylation and subsequent activation of AKT[2]. This blockade of AKT activity leads to the inhibition of downstream signaling cascades that are crucial for tumor cell survival and proliferation[2][5]. By disrupting this pathway, AZ-23 can induce apoptosis (programmed cell death) and reduce cancer cell viability[2].



# Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of **AZ-23** within the PI3K/AKT signaling pathway and a typical experimental workflow for its characterization.





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway showing inhibition of AKT by AZ-23.





#### Click to download full resolution via product page

Caption: Experimental workflow for Western Blot analysis of AKT pathway modulation.

### **Quantitative Data**

The inhibitory activity of **AZ-23** has been quantified in various assays, demonstrating its potency at both the enzymatic and cellular levels.

**Table 1: In Vitro Inhibitory Activity of AZ-23** 

| Target/Assay                                              | IC <sub>50</sub> Value | Cell Line/System                 | Reference(s) |
|-----------------------------------------------------------|------------------------|----------------------------------|--------------|
| Enzymatic Activity                                        |                        |                                  |              |
| AKT1                                                      | 3 nM                   | Cell-free assay                  | [6]          |
| AKT2                                                      | 8 nM (7 nM)            | Cell-free assay                  | [6][9][10]   |
| AKT3                                                      | 8 nM (7 nM)            | Cell-free assay                  | [6][9][10]   |
| ROCK2                                                     | 56 nM                  | Cell-free assay                  | [6]          |
| Cellular Activity                                         |                        |                                  |              |
| Inhibition of AKT Substrate Phosphorylation (e.g., GSK3β) | ~0.3 - 0.8 μM          | Various cell lines               | [6][8]       |
| Inhibition of Cell Proliferation                          | < 3 μΜ                 | In 41 of 182 tumor cell lines    | [6][8]       |
| Inhibition of Cell Proliferation                          | < 1 μΜ                 | In 25 of 182 tumor cell<br>lines | [8]          |



**Table 2: Key Clinical Trial Results for AZ-23** 

(Capivasertib)

| Trial (Phase)                 | Combinatio<br>n Therapy                        | Indication                                       | Primary<br>Endpoint                    | Result (AZ-<br>23 Arm vs.<br>Placebo<br>Arm)  | Reference(s |
|-------------------------------|------------------------------------------------|--------------------------------------------------|----------------------------------------|-----------------------------------------------|-------------|
| PAKT (Phase<br>II)            | Paclitaxel                                     | Metastatic Triple- Negative Breast Cancer (TNBC) | Progression-<br>Free Survival<br>(PFS) | 5.9 months<br>vs. 4.2<br>months (HR<br>0.75)  | [11]        |
| Overall<br>Survival (OS)      | 19.1 months<br>vs. 12.6<br>months (HR<br>0.64) | [11]                                             |                                        |                                               |             |
| FAKTION<br>(Phase II)         | Fulvestrant                                    | ER+/HER2-<br>Advanced<br>Breast<br>Cancer        | Progression-<br>Free Survival<br>(PFS) | 10.3 months<br>vs. 4.8<br>months (HR<br>0.57) | [12]        |
| Overall<br>Survival (OS)      | 26.0 months<br>vs. 20.0<br>months (HR<br>0.59) | [12]                                             |                                        |                                               |             |
| Meta-<br>Analysis (4<br>RCTs) | Chemotherap<br>y or<br>Hormonal<br>Therapy     | Solid Tumors<br>(ITT<br>population)              | Progression-<br>Free Survival<br>(PFS) | HR 0.75<br>(p=0.002)                          | [13][14]    |
| Overall<br>Survival (OS)      | HR 0.61<br>(p=0.0001)                          | [13][14]                                         |                                        |                                               |             |

HR: Hazard Ratio; ITT: Intent-to-Treat



#### **Experimental Protocols**

The mechanism of action of **AZ-23** has been elucidated through a series of standardized in vitro and in vivo experiments.

# In Vitro Kinase Assay (Caliper Off-Chip Mobility Shift Assay)

This assay is designed to directly measure the inhibitory effect of **AZ-23** on the enzymatic activity of purified AKT isoforms.

- Objective: To determine the IC<sub>50</sub> value of **AZ-23** against AKT1, AKT2, and AKT3.
- Methodology:
  - Active recombinant AKT1, AKT2, or AKT3 enzymes are incubated with a 5-FAM-labeled peptide substrate and ATP at their respective Km concentrations[6].
  - The reaction mixture includes a buffer containing MgCl<sub>2</sub>, DTT, HEPES, and Brij-35[9].
  - Increasing concentrations of AZ-23 are added to the reaction wells.
  - The reactions are incubated at room temperature for a defined period (e.g., 1 hour) and then stopped by the addition of a stop buffer containing EDTA[6].
  - The reaction products (phosphorylated peptide) are separated from the substrate (nonphosphorylated peptide) by electrophoresis using a Caliper LabChip instrument.
  - The amount of phosphorylated product is quantified by laser-induced fluorescence.
  - IC<sub>50</sub> values are calculated by fitting the dose-response data to a standard four-parameter logistic curve[6][9].

#### **Cellular Phosphorylation Assay (Western Blot)**

This method assesses the ability of **AZ-23** to inhibit AKT signaling within a cellular context by measuring the phosphorylation status of its downstream substrates.



- Objective: To measure the inhibition of phosphorylation of AKT substrates like PRAS40, GSK3β, and S6 in cancer cells.
- Methodology:
  - Cancer cell lines (e.g., BT474c, LNCaP) are seeded in multi-well plates and allowed to adhere overnight[6][9].
  - Cells are then treated with a range of AZ-23 concentrations (e.g., 0.03 μM to 10 μM) for a specified duration (e.g., 2 to 24 hours)[1][9].
  - Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
  - Total protein concentration is determined using a BCA or Bradford assay.
  - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
  - The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-GSK3β Ser9, p-PRAS40 Thr246) and total protein counterparts.
  - The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine the extent of phosphorylation inhibition[6].

## **Cell Proliferation Assay (MTS or Sytox Green)**

These assays measure the effect of AZ-23 on the viability and proliferation of cancer cell lines.

- Objective: To determine the anti-proliferative potency of **AZ-23**.
- Methodology (MTS Assay):



- Cells are seeded in 96-well plates and incubated overnight[6].
- Cells are exposed to a serial dilution of AZ-23 for 72 hours[6].
- CellTiter 96 AQueous One Solution Reagent (MTS) is added to each well.
- After incubation, the absorbance at 490 nm is measured, which is directly proportional to the number of living cells[6].
- Methodology (Sytox Green Assay):
  - This method measures cytotoxicity by quantifying dead cells.
  - After treatment as above, Sytox Green nucleic acid dye, which only enters cells with compromised membranes, is added[6].
  - The number of dead (green fluorescent) cells is detected using a cytometer like the Acumen Explorer[1][6].
  - Subsequently, cells are permeabilized with saponin to stain all nuclei, allowing for a total cell count and calculation of the cytotoxic percentage[6].

#### In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of **AZ-23** in a physiological setting.

- Objective: To assess the dose-dependent inhibition of tumor growth by AZ-23.
- Methodology:
  - Human tumor cells (e.g., BT474c, U87-MG) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice)[6].
  - Once tumors reach a specified volume, mice are randomized into control and treatment groups.
  - AZ-23 is administered orally (p.o.) at various doses and schedules (e.g., 100-300 mg/kg, twice daily)[6][8].



- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT substrates) to confirm target engagement[6][8].

### **Biomarkers of Sensitivity and Resistance**

The efficacy of **AZ-23** is significantly influenced by the genetic background of the tumor.

- Predictive Biomarkers for Sensitivity: Tumors with activating mutations in the PI3K/AKT pathway, such as PIK3CA or AKT1 mutations, or loss/inactivation of the tumor suppressor PTEN, show increased sensitivity to AZ-23[6][7][8]. These genetic alterations lead to a dependence on AKT signaling for survival, rendering the cells vulnerable to its inhibition.
- Mechanisms of Resistance: Resistance to AZ-23 has been associated with mutations in the RAS pathway (KRAS, NRAS, HRAS)[6][8][15]. RAS mutations can activate parallel signaling pathways (e.g., the MAPK pathway), bypassing the need for AKT signaling and thus limiting the drug's efficacy[6].

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. What is Capivasertib used for? [synapse.patsnap.com]
- 3. Capivasertib NCI [dctd.cancer.gov]
- 4. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]







- 7. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5363 [openinnovation.astrazeneca.com]
- 9. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. The efficacy and safety of Capivasertib (AZD5363) in the treatment of patients with solid tumor: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [what is the mechanism of action of AZ-23].

  BenchChem, [2025]. [Online PDF]. Available at:

  [https://www.benchchem.com/product/b1665896#what-is-the-mechanism-of-action-of-az-23]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com